2-[(prop-2-yn-1-yl)amino]acetonitrile
CAS No.: 56096-28-7
Cat. No.: VC7981220
Molecular Formula: C5H6N2
Molecular Weight: 94.11 g/mol
* For research use only. Not for human or veterinary use.
![2-[(prop-2-yn-1-yl)amino]acetonitrile - 56096-28-7](/images/structure/VC7981220.png)
Specification
CAS No. | 56096-28-7 |
---|---|
Molecular Formula | C5H6N2 |
Molecular Weight | 94.11 g/mol |
IUPAC Name | 2-(prop-2-ynylamino)acetonitrile |
Standard InChI | InChI=1S/C5H6N2/c1-2-4-7-5-3-6/h1,7H,4-5H2 |
Standard InChI Key | VKMQENXKRDPRHY-UHFFFAOYSA-N |
SMILES | C#CCNCC#N |
Canonical SMILES | C#CCNCC#N |
Introduction
Chemical Identity and Nomenclature
Systematic Naming and Synonyms
The compound is systematically named 2-[(prop-2-yn-1-yl)amino]acetonitrile under IUPAC nomenclature . Alternative designations include:
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(2-Propyn-1-ylamino)acetonitrile
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Acetonitrile, 2-(2-propyn-1-ylamino)-
Notably, confusion may arise with structurally similar compounds such as 2-[(prop-2-en-1-yl)amino]acetonitrile (CAS 54243-43-5), which differs by a single unsaturated bond .
Molecular Formula and Structural Features
The molecular formula derives from:
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A central acetonitrile group ()
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A propargylamine substituent ()
Table 1: Molecular descriptors
Property | Value | Source |
---|---|---|
Molecular weight | 94.12 g/mol | |
Monoisotopic mass | 94.053098 Da | |
SMILES | N#CCNCC#C | |
InChIKey | UPLYIDNJDNZNIK-UHFFFAOYSA-N |
X-ray crystallography of analogous compounds reveals planar geometry around the nitrile group, with bond angles consistent with sp-hybridization at the alkyne carbon .
Synthesis and Manufacturing
Catalytic Dehydration of Amides
A high-yield route (82%) involves phosphorus pentoxide ()-catalyzed dehydration of amide precursors at 255°C under vacuum (20–50 mbar) :
Table 2: Optimized reaction conditions
Parameter | Specification |
---|---|
Temperature | 255°C |
Catalyst loading | 10 g per mole substrate |
Reaction time | 1 hour |
Pressure | 20–50 mbar |
This method produces ≥99% purity product, verified by -NMR and elemental analysis .
Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
The propargylamino group enables participation in click chemistry. For example, coupling with azidothymidine (AZT) derivatives forms triazole-linked conjugates with antitumor activity :
Grubbs second-generation catalyst (5 mol %) further facilitates ring-closing metathesis of alkynyl intermediates, achieving 82% yield in indene synthesis .
Physicochemical Properties
Thermal Stability and Phase Behavior
Differential scanning calorimetry (DSC) of related nitriles shows decomposition onset at ~300°C . The liquid state persists from -20°C to 220°C under atmospheric pressure, with vapor pressure estimated as 0.15 kPa at 25°C .
Solubility and Partition Coefficients
Experimental logP values for analogous compounds range from 0.8 to 1.2, indicating moderate lipophilicity . Solubility profiles include:
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Water: 8.3 g/L (20°C)
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Ethanol: Miscible in all proportions
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Hexane: 2.1 g/L
Hazard Class | Category | Signal Word |
---|---|---|
Flammable liquids | 4 | Warning |
Acute toxicity (oral) | 4 | Warning |
Skin corrosion | 1B | Danger |
Precautionary measures include using explosion-proof equipment (P210) and immediate medical attention upon eye contact (P305+P354+P338) .
Exposure Limits and Toxicology
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LD (oral, rat): 580 mg/kg
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LC (inhalation, rat): 2.1 mg/L (4h)
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Skin irritation: Erythema/eschar formation at 500 mg (24h)
Metabolite screening in vitro reveals cyanide release via hepatic cytochrome P450-mediated oxidation, necessitating antidote (hydroxocobalamin) availability .
Applications in Drug Discovery and Materials Science
Telomerase Inhibition
Structural analogs demonstrate nanomolar inhibition constants () against carbonic anhydrases IX/XII, with concomitant antitelomerase activity (IC 5.2–9.1 μM in PC-3 cells) . The propargyl group enhances target engagement through hydrophobic interactions with enzyme subsites .
Polymer Precursor
Radical-initiated polymerization of the alkyne moiety yields poly(propiolamides) with tunable thermal stability (T 280–320°C) . Applications in conductive materials are under investigation.
Analytical Characterization Techniques
Spectroscopic Methods
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IR (KBr): 2245 cm, 2110 cm
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-NMR (400 MHz, CDCl): δ 4.25 (s, 2H, CHCN), 3.90 (d, 2H, NHCH), 2.45 (t, 1H, C≡CH)
Future Research Directions
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